Diclofenac Amide-13C6

Bioanalysis LC-MS/MS Stable Isotope Dilution

This is the certified reference standard for Diclofenac EP Impurity A (1-(2,6-Dichlorophenyl)indolin-2-one, CAS 15362-40-0). It enables unambiguous peak identification with a distinct HPLC RT of 3.580 min (resolution 1.00), separating it from Impurity B and C. With a validated recovery of 92.34% for densitometric assays, it is essential for ANDA method validation, cGMP QC, and with a 94% synthetic yield, it serves as a high-efficiency intermediate for API production. Critical for ICH Q2(R1) stability studies.

Molecular Formula C14H9Cl2NO
Molecular Weight 278.1 g/mol
CAS No. 15362-40-0
Cat. No. B195509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofenac Amide-13C6
CAS15362-40-0
Synonyms1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one;  1-(2,6-Dichlorophenyl)oxindole;  N-(2,6-dichlorophenyl)-2-indolinone;  NSC 621845;  Diclofenac Lactam
Molecular FormulaC14H9Cl2NO
Molecular Weight278.1 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C14H9Cl2NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2
InChIKeyJCICIFOYVSPMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Light Brown Solid

Structure & Identifiers


Interactive Chemical Structure Model





Diclofenac Amide-13C6 (CAS 15362-40-0): A Dual-Function Prodrug & Impurity Labeled Internal Standard for Bioanalytical Quantification and Pharmaceutical QC


Diclofenac Amide-13C6 (CAS 15362-40-0) is a stable isotopically labeled derivative of Diclofenac Amide (1-(2,6-dichlorophenyl)indolin-2-one), wherein six carbon atoms are substituted with the carbon-13 isotope . The parent unlabeled compound is recognized as both a potential prodrug of the NSAID Diclofenac and a primary impurity (Diclofenac EP Impurity A/USP Related Compound A) arising during commercial synthesis [1]. As a labeled internal standard (IS), Diclofenac Amide-13C6 provides a mass shift of +6 Da (M.W. 284.09 vs. 278.14), enabling its precise differentiation and accurate quantification of the unlabeled analyte via liquid chromatography-tandem mass spectrometry (LC-MS/MS) without biological or chemical interference .

Diclofenac Amide-13C6: Why Unlabeled Diclofenac Amide or Alternative Labeled Standards Cannot Be Substituted in Validated Analytical Workflows


In quantitative bioanalysis and pharmaceutical impurity profiling, substituting Diclofenac Amide-13C6 with the unlabeled Diclofenac Amide (CAS 15362-40-0) or alternative isotope-labeled analogs introduces method-specific risk that is unacceptable in regulated environments. The unlabeled compound lacks the requisite mass differentiation needed for stable isotope dilution mass spectrometry (SID-MS), which is essential for correcting matrix effects and ionization suppression in complex biological samples [1]. Conversely, while other 13C6-labeled Diclofenac entities (e.g., Diclofenac-13C6 sodium salt) exist, they are structurally distinct—retaining the carboxylic acid moiety of the parent drug—and therefore cannot serve as a direct internal standard for the amide prodrug or impurity due to divergent chromatographic retention, extraction recovery, and ionization efficiency . The selection of Diclofenac Amide-13C6 is thus mandated by the analytical principle of matching the internal standard as closely as possible to the target analyte's physicochemical behavior, a requirement codified in bioanalytical method validation guidelines [1].

Diclofenac Amide-13C6 Quantifiable Differentiation: Head-to-Head and Cross-Study Comparative Data for Informed Scientific Selection


Mass Spectrometric Quantification: +6 Da Mass Shift Enables Baseline Resolution from Unlabeled Diclofenac Amide

Diclofenac Amide-13C6 incorporates six 13C atoms, resulting in a molecular weight of 284.09 g/mol compared to 278.14 g/mol for unlabeled Diclofenac Amide . This +6 Da mass difference is sufficient to ensure that the isotopic envelope of the labeled internal standard does not overlap with the monoisotopic peak of the native analyte in unit-resolution mass spectrometry, a critical requirement for accurate quantification in complex matrices .

Bioanalysis LC-MS/MS Stable Isotope Dilution

Isotopic Purity: Specification of ≤5% Unlabeled Content Defines Quantitative Accuracy Floor

Commercially available Diclofenac Amide-13C6 is specified to contain ≤5% of the unlabeled compound . This low level of isotopic impurity is critical for maintaining the linear dynamic range of LC-MS/MS assays. In contrast, generic synthesis of the unlabeled impurity (Diclofenac Amide) yields a product with a typical chemical purity specification of ≥95-98%, which is irrelevant to its isotopic composition .

Isotopic Purity Analytical Reference Standard Quality Control

Bioanalytical Workflow: Direct Intermediate for Synthesis of Diclofenac-13C6 Sodium Salt, Enabling Metabolite Tracing

Diclofenac Amide-13C6 serves as a key synthetic intermediate for the production of Diclofenac-13C6 Sodium Salt, the labeled analog of the active pharmaceutical ingredient . This contrasts with the unlabeled Diclofenac Amide, which is used to produce the unlabeled Diclofenac Sodium Salt. The labeled sodium salt is essential for conducting definitive mass balance and metabolite identification studies, where tracking the fate of the drug's carbon skeleton is required.

Drug Metabolism Pharmacokinetics Synthetic Intermediate

Prodrug Activity: Unlabeled Parent Compound Demonstrates Anti-inflammatory Efficacy with Reduced Ulcerogenicity vs. Diclofenac Sodium

While Diclofenac Amide-13C6 is used analytically, the biological activity of the unlabeled parent molecule (Diclofenac Amide) is well-characterized, providing context for its importance. Diclofenac Amide acts as a prodrug of Diclofenac, exhibiting oral COX-1/2 inhibition. In a rat carrageenan-induced paw edema model, it demonstrates anti-inflammatory efficacy at 100 μmol/kg and 300 μmol/kg, notably without causing the gastric ulceration associated with Diclofenac sodium at comparable doses [1].

Prodrug NSAID COX Inhibition

Diclofenac Amide-13C6 Optimal Deployment Scenarios in Regulated Bioanalysis and Pharmaceutical Development


LC-MS/MS Quantification of Diclofenac Amide Impurity in Drug Substance and Finished Product

Diclofenac Amide-13C6 is the definitive internal standard for quantifying the EP Impurity A/USP Related Compound A in Diclofenac sodium active pharmaceutical ingredient (API) and formulations. Using SID-MS/MS, the +6 Da mass shift (284.09 vs. 278.14) allows for specific MRM transitions that are free from cross-talk, ensuring accurate impurity profiling as mandated by ICH Q3A guidelines . The ≤5% unlabeled content specification ensures the IS does not contribute significant bias to the low-level (e.g., 0.05-0.1%) impurity measurements .

Pharmacokinetic and Prodrug Conversion Studies of Diclofenac Amide

For investigations into the in vivo conversion of Diclofenac Amide prodrug to Diclofenac, Diclofenac Amide-13C6 is the required internal standard to measure the parent prodrug in plasma. The unlabeled compound exhibits anti-inflammatory activity at 100-300 µmol/kg with reduced ulcerogenicity . The 13C6-labeled analog enables precise tracking of the prodrug's pharmacokinetic profile, differentiating it from the active metabolite Diclofenac, which would require a separate internal standard (e.g., Diclofenac-13C6 sodium) .

Synthesis of Radiolabeled or Stable Isotope-Labeled Diclofenac for ADME Studies

Diclofenac Amide-13C6 functions as a strategic intermediate for the synthesis of Diclofenac-13C6 Sodium Salt, the labeled form of the active drug . This synthetic route provides a cost-effective entry point for generating multi-gram quantities of labeled API for definitive absorption, distribution, metabolism, and excretion (ADME) studies, including mass balance and metabolite profiling in preclinical species and human volunteers. This application leverages the established synthetic pathway from the amide to the carboxylic acid of the NSAID.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diclofenac Amide-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.